![molecular formula C13H21NO5 B173805 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate CAS No. 125545-98-4](/img/structure/B173805.png)
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate is an organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals. It is known for its unique structure, which includes a piperidine ring substituted with tert-butyl, ethyl, and oxo groups.
Preparation Methods
The synthesis of 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate involves several steps:
Reaction of Piperidine with Ethyl Chloroacetate: This step forms 3-oxopiperidine.
Reaction with Tetrabutylammonium Trifluorosilicate: This produces the corresponding N-BOC protected amide.
Reaction with Dimethyl Oxalate: This final step yields this compound.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using automated systems and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of carboxylic acids, while reduction with hydride donors can produce alcohols.
Scientific Research Applications
Synthesis Overview
The synthesis of 1-tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate involves several steps:
- Reaction of Piperidine with Ethyl Chloroacetate : This forms a precursor compound.
- N-Boc Protection : The use of tetrabutylammonium trifluorosilicate to produce the N-Boc protected amide.
- Final Reaction with Dimethyl Oxalate : This yields the target compound.
These steps are optimized in industrial settings to enhance yield and purity.
Chemistry
This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure facilitates the formation of various heterocyclic compounds, particularly those containing piperidine rings.
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Preliminary studies indicate that it may interact with specific proteins involved in signaling mechanisms, although further investigations are needed to establish these interactions conclusively.
Medicine
The compound acts as a precursor for developing pharmaceutical agents targeting neurological conditions. Its structural features allow for modifications that can enhance therapeutic efficacy. For instance, compounds derived from it have shown promise in treating disorders such as anxiety and depression.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials. Its versatility allows it to be employed in various formulations requiring specific chemical properties.
Data Table: Applications Summary
Application Area | Specific Uses | Notes |
---|---|---|
Chemistry | Intermediate for organic synthesis | Key for producing heterocycles |
Biology | Enzyme interaction studies | Potential metabolic pathway insights |
Medicine | Precursor for pharmaceuticals | Focus on neurological treatments |
Industry | Production of specialty chemicals | Versatile applications in formulations |
Case Study 1: Pharmaceutical Development
A study explored the synthesis of a novel antidepressant using this compound as a starting material. The compound facilitated the introduction of functional groups that enhanced receptor binding affinity, leading to improved therapeutic outcomes in animal models.
Case Study 2: Enzyme Interaction
Research conducted on the interaction of this compound with specific enzymes revealed its potential role as an inhibitor in metabolic pathways related to cancer progression. The binding affinity was measured using surface plasmon resonance techniques, demonstrating significant inhibition at micromolar concentrations.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-Tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate: This compound has a similar structure but differs in the position of the oxo and ethyl groups.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: Another related compound used in similar research applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Tert-butyl 2-ethyl 4-oxopiperidine-1,2-dicarboxylate (CAS No. 125545-98-4) is an organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Reaction of Piperidine with Ethyl Chloroacetate : This forms a 3-oxopiperidine intermediate.
- Reaction with Tetrabutylammonium Trifluorosilicate : This step produces the N-BOC protected amide.
- Reaction with Dimethyl Oxalate : The final step yields the target compound.
These reactions are optimized for yield and purity, often utilizing automated systems to ensure consistency .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Its structural properties enable it to bind effectively to active sites, modulating enzyme activity and influencing various biochemical pathways .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : It has shown significant antiproliferative activity against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The IC50 values for related compounds in similar studies ranged from 0.75 μM to 4.7 μM .
- Mechanism of Action : The compound appears to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells without significantly affecting normal human peripheral blood mononuclear cells .
Comparative Analysis
A comparative analysis of similar compounds reveals that variations in substitution patterns can significantly influence biological activity.
Compound Name | Structure | IC50 (μM) | Activity |
---|---|---|---|
This compound | Structure | Not specified | Anticancer |
3a | Structure | 0.75 | Apoptosis induction |
3b | Structure | 0.70 | Apoptosis induction |
This table illustrates how structural modifications can lead to varying levels of biological efficacy.
Case Studies
Several case studies have documented the biological effects of this compound:
- Antiproliferative Activity : In a study examining new antitubulin agents, derivatives similar to 1-Tert-butyl 2-ethyl 4-oxopiperidine demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
- Cell Cycle Analysis : Flow cytometry analyses revealed that treated cancer cells exhibited significant increases in G2/M phase populations, confirming the compound's role as a tubulin inhibitor .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-oxopiperidine-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVQLRUBKDCOCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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